An In-depth Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
An In-depth Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. Also known as Propofol Impurity L, this compound is of significant interest in the pharmaceutical industry, particularly in the context of the anesthetic agent propofol. This document details its molecular structure, provides predicted spectroscopic data based on analogous compounds, and outlines a plausible experimental protocol for its synthesis. The information presented herein is intended to support research, quality control, and drug development activities.
Chemical Structure and Bonding
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole possesses a core structure consisting of a benzene ring fused to a five-membered dioxole ring. An isopropyl group is substituted at the 4-position of the benzodioxole system, and two methyl groups are attached to the 2-position of the dioxole ring.
Molecular Structure:
The molecule is characterized by a planar benzene ring and a nearly planar dioxole ring. The isopropyl and dimethyl groups introduce tetrahedral (sp³) hybridized carbon centers.
Bonding Analysis:
The bonding within the benzodioxole core is a hybrid of aromatic and aliphatic characteristics. The benzene ring exhibits delocalized π-bonding, with all carbon-carbon bonds having an intermediate bond length between a single and double bond. The C-O bonds within the dioxole ring are polar covalent bonds. The bonds to the isopropyl and dimethyl substituents are standard carbon-carbon and carbon-hydrogen single bonds. The overall molecule is largely non-polar, contributing to its predicted low water solubility and high lipophilicity.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| CAS Number | 201166-22-5 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Predicted to be a colorless to light yellow liquid |
| LogP (predicted) | ~3.5 |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | t | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.3 | sept | 1H | -CH(CH₃)₂ |
| ~1.7 | s | 6H | -C(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C-O |
| ~146 | Ar-C-O |
| ~135 | Ar-C-isopropyl |
| ~121 | Ar-CH |
| ~118 | Ar-CH |
| ~108 | Ar-CH |
| ~117 | O-C(CH₃)₂-O |
| ~33 | -CH(CH₃)₂ |
| ~26 | -C(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2970-2870 | Strong | Aliphatic C-H stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (dioxole) |
| ~1050 | Strong | Symmetric C-O-C stretch (dioxole) |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - C₃H₇]⁺ |
Experimental Protocols
Synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
This protocol describes a plausible and efficient method for the synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole from 4-isopropylcatechol using 2,2-dimethoxypropane as both a reactant and a water scavenger.
Materials:
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4-Isopropylcatechol
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2,2-Dimethoxypropane
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p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
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Anhydrous toluene or benzene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylcatechol (1 equivalent) and anhydrous toluene.
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Add 2,2-dimethoxypropane (1.5-2.0 equivalents) to the solution.
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Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole.
Signaling Pathways and Logical Relationships
As an impurity of the anesthetic drug propofol, 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole does not have a known, direct role in specific signaling pathways. Its primary relevance is in the context of pharmaceutical quality control and its potential to indirectly affect the safety and efficacy profile of propofol formulations. The logical relationship is therefore one of chemical impurity to the active pharmaceutical ingredient (API).
Diagram of Impurity Relationship:
Caption: Relationship of Propofol Impurity L to the API.
Conclusion
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is a well-characterized impurity of propofol. While it is not expected to have significant biological activity on its own, its presence in propofol formulations must be carefully monitored to ensure the safety and efficacy of the drug product. The synthetic route and predicted analytical data provided in this guide offer a valuable resource for researchers and professionals in the pharmaceutical field. Further experimental studies are warranted to confirm the predicted spectroscopic data and to fully elucidate any potential biological interactions.


